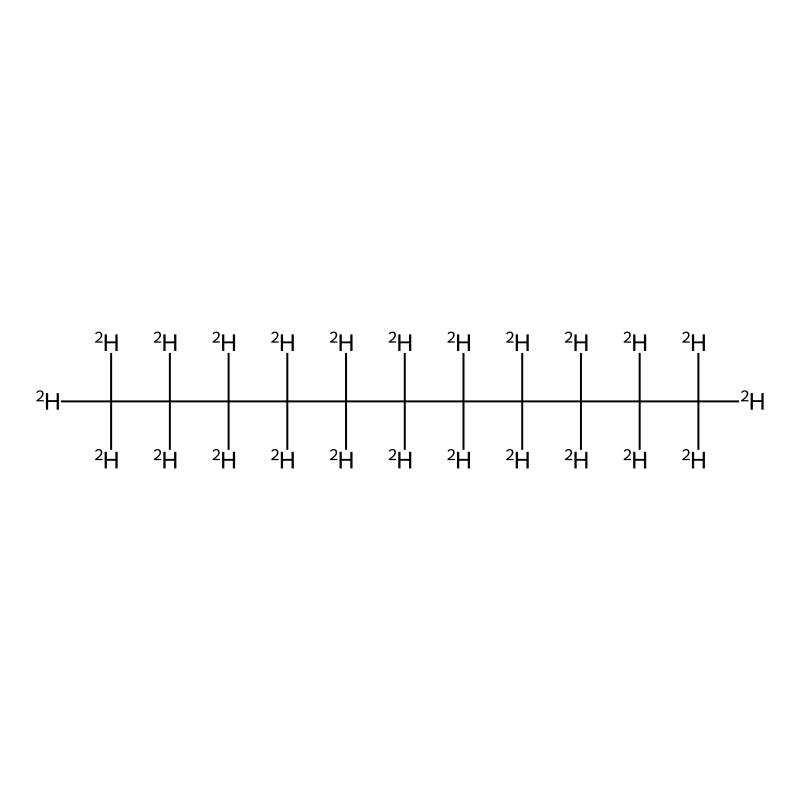n-Undecane-d24

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
n-Undecane-d24 is a deuterated form of undecane, a linear alkane with the chemical formula . In n-Undecane-d24, the hydrogen atoms are replaced by deuterium, resulting in a molecular formula of and a molecular weight of approximately 168.3 g/mol. This compound is colorless and typically exists as a liquid at room temperature. It is insoluble in water but has applications in various chemical and biological studies due to its unique isotopic labeling.
Material Science:
- Studying Lipid Membranes: n-Undecane-d24 serves as a model system for studying the structure and dynamics of lipid bilayers, which are essential components of cell membranes. Its deuterated nature allows researchers to distinguish it from surrounding water molecules using techniques like neutron scattering and NMR spectroscopy, providing detailed insights into membrane fluidity and organization .
- Self-Assembly Studies: n-Undecane-d24 can self-assemble into various ordered structures, including micelles and vesicles, which are useful for studying drug delivery systems and other nanotechnological applications .
Biomedical Research:
- Drug Discovery and Development: Due to its similarity to biological membranes, n-Undecane-d24 can be employed in drug discovery and development processes. It can help assess a drug's interaction with membranes and potential side effects .
- Metabolic Studies: The deuterium isotope in n-Undecane-d24 acts as a tracer, allowing researchers to track metabolic pathways and investigate the fate of various molecules within living organisms .
Environmental Science:
n-Undecane-d24 exhibits biological activity primarily as a pheromone component. It is used in studies involving moths and cockroaches, acting as a mild sex attractant. Furthermore, it serves as an alert signal for various ant species . Its isotopic labeling allows for precise tracking in biological systems, making it useful in ecological and behavioral studies.
The synthesis of n-Undecane-d24 typically involves the deuteration of undecane through methods such as:
- Catalytic Deuteration: Utilizing deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium.
- Hydrogen Exchange Reactions: Exposing undecane to deuterated solvents or gases under specific conditions to facilitate the exchange of hydrogen with deuterium.
These methods ensure that the final product retains the structural integrity of undecane while incorporating deuterium.
n-Undecane-d24 has several applications:
- Internal Standard in Gas Chromatography: It is used as an internal standard for calibrating gas chromatography due to its well-defined boiling point and retention time .
- Pheromone Research: Its role as a pheromone allows researchers to study insect behavior and interactions.
- Isotope Labeling: The compound is valuable in metabolic studies and tracer experiments where tracking molecular pathways is essential.
Studies on n-Undecane-d24 often focus on its interactions with radicals and other reactive species. For instance, its reaction kinetics with hydroxyl radicals have been explored to understand its atmospheric degradation pathways . This information is crucial for modeling environmental impacts and predicting behavior under different conditions.
n-Undecane-d24 shares similarities with other linear alkanes and their deuterated forms. Here are some comparable compounds:
n-Undecane-d24's uniqueness lies in its isotopic labeling, which provides advantages in analytical chemistry and biological research that non-deuterated alkanes cannot offer. This isotopic substitution allows for enhanced sensitivity and specificity in detection methods, making it invaluable for precise scientific investigations.








